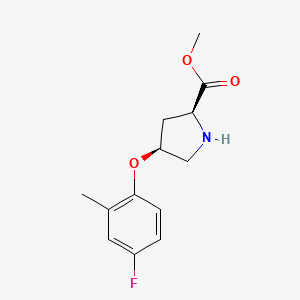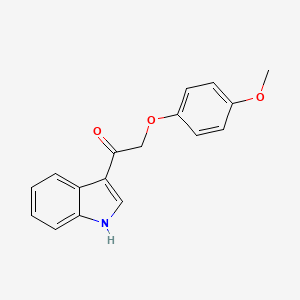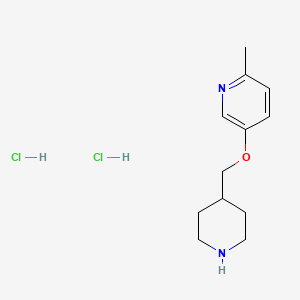![molecular formula C16H13N9OS2 B12478971 2,2-bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12478971.png)
2,2-bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-BIS[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE is a complex organic compound featuring two tetrazole rings attached to a central acetamide moiety. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-BIS[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE typically involves the following steps:
Formation of Tetrazole Rings: The tetrazole rings can be synthesized via [2+3] cycloaddition reactions between nitriles and azides.
Attachment to Acetamide: The phenyl-substituted tetrazole is then reacted with a suitable acetamide derivative under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve:
Microwave-Assisted Synthesis: This method can enhance reaction rates and yields by providing uniform heating.
Catalytic Methods: Using catalysts such as zinc chloride can facilitate the cycloaddition reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-BIS[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The tetrazole rings can be oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrazine.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrazine, sodium borohydride.
Catalysts: Zinc chloride for cycloaddition reactions.
Major Products
Oxidation Products: Oxidized tetrazole derivatives.
Reduction Products: Reduced tetrazole derivatives.
Substitution Products: Substituted phenyl-tetrazole derivatives.
Applications De Recherche Scientifique
2,2-BIS[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with antibacterial, antifungal, and anticancer activities.
Material Science: Employed in the synthesis of high-energy materials and explosives.
Biological Studies: Investigated for its potential as an enzyme inhibitor and receptor ligand.
Mécanisme D'action
The mechanism of action of 2,2-BIS[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE involves:
Comparaison Avec Des Composés Similaires
Similar Compounds
1-PHENYL-1,2,3,4-TETRAZOL-5-YL: A simpler tetrazole derivative with similar biological activities.
5-PHENYL-1,2,3,4-TETRAZOLE: Another tetrazole compound used in medicinal chemistry.
Uniqueness
2,2-BIS[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE is unique due to its dual tetrazole rings, which enhance its biological activity and stability compared to simpler tetrazole derivatives .
Propriétés
Formule moléculaire |
C16H13N9OS2 |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
2,2-bis[(1-phenyltetrazol-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H13N9OS2/c17-13(26)14(27-15-18-20-22-24(15)11-7-3-1-4-8-11)28-16-19-21-23-25(16)12-9-5-2-6-10-12/h1-10,14H,(H2,17,26) |
Clé InChI |
NBZRQNZQAYTZEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=N2)SC(C(=O)N)SC3=NN=NN3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B12478898.png)
![4-({3-[(2-Methylpropoxy)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B12478899.png)

![5-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole](/img/structure/B12478903.png)
![3,5-Dimethyl-N-({3-[(4-methylphenyl)methoxy]phenyl}methyl)adamantan-1-amine](/img/structure/B12478904.png)
![N-(2,3-dimethylphenyl)-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12478920.png)

![N-(2-chloro-4-nitrophenyl)-2-[(2-methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12478943.png)
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12478952.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B12478953.png)
![N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12478964.png)
![N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}thiophene-2-sulfonamide](/img/structure/B12478978.png)
![2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}ethanol](/img/structure/B12478985.png)
